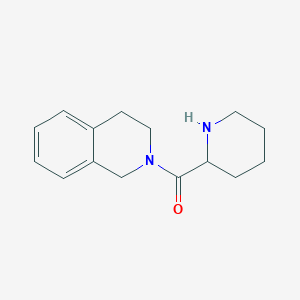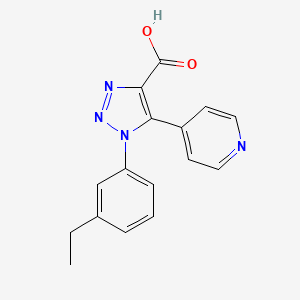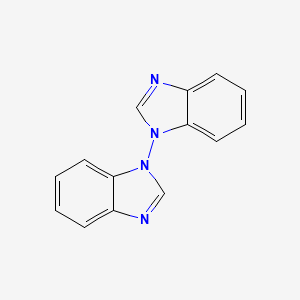![molecular formula C23H28ClN3O4 B15156007 Methyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15156007.png)
Methyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chlorinated phenoxy group, an acetamido group, and an ethylpiperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the acetamido derivative. This intermediate is then reacted with a benzoic acid derivative containing an ethylpiperazine group under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 3-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE
- METHYL 3-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-4-(4-PROPYLPIPERAZIN-1-YL)BENZOATE
Uniqueness
METHYL 3-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylpiperazine moiety, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H28ClN3O4 |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
methyl 3-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C23H28ClN3O4/c1-4-26-9-11-27(12-10-26)21-8-5-17(23(29)30-3)14-20(21)25-22(28)15-31-18-6-7-19(24)16(2)13-18/h5-8,13-14H,4,9-12,15H2,1-3H3,(H,25,28) |
InChI Key |
WUKFRIWFWOAMLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15155928.png)


![2-[(2-fluorobenzyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15155958.png)
![lithium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B15155973.png)
![5-({4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155981.png)

![N-[4-(dimethylamino)benzyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B15155996.png)


![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B15156009.png)
![3-Fluorobicyclo[1.1.1]pentan-1-ol](/img/structure/B15156011.png)
![3-[(4-fluorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B15156013.png)
![Ethyl 3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15156019.png)
